molecular formula C7H2BrCl2F3O B1404755 1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene CAS No. 1417568-70-7

1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Cat. No.: B1404755
CAS No.: 1417568-70-7
M. Wt: 309.89 g/mol
InChI Key: CSBKACKZPIKLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a chloro(difluoro)methoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The chloro(difluoro)methoxy group can be introduced through a nucleophilic substitution reaction using a suitable chloro(difluoro)methoxy precursor and a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique halogenated structure.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and the chloro(difluoro)methoxy group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Chloro-3-fluorobenzene
  • 1-Bromo-2-fluorobenzene

Uniqueness

1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is unique due to the presence of multiple halogen atoms and the chloro(difluoro)methoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-bromo-5-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-4-1-3(9)2-5(11)6(4)14-7(10,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKACKZPIKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 4
1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 6
1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.